molecular formula C8H9ClO4S2 B1373594 4-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride CAS No. 1247407-55-1

4-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride

Cat. No.: B1373594
CAS No.: 1247407-55-1
M. Wt: 268.7 g/mol
InChI Key: UZRHNLVZSNVYEZ-UHFFFAOYSA-N
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Description

4-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H9ClO4S2. It is a sulfonyl chloride derivative, characterized by the presence of two sulfonyl groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Scientific Research Applications

4-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide and sulfone derivatives.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals and materials.

Safety and Hazards

This compound is classified as harmful if swallowed and causes severe skin burns and eye damage . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the formation of sulfonamides. It reacts with amines to form sulfonamide bonds, which are crucial in medicinal chemistry for the development of drugs . This compound interacts with various enzymes and proteins, primarily through its sulfonyl chloride group, which can form covalent bonds with nucleophilic amino acid residues such as lysine and serine. These interactions can lead to enzyme inhibition or modification of protein function.

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways by modifying key signaling proteins through sulfonylation. This modification can alter gene expression and cellular metabolism, leading to changes in cell function . For example, the compound may inhibit enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group reacts with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation . This covalent binding can result in changes in gene expression by modifying transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under normal storage conditions but can degrade over time, especially in the presence of moisture . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to sustained inhibition of enzyme activity and prolonged changes in cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may selectively inhibit certain enzymes without causing significant toxicity . At high doses, it can lead to adverse effects such as cytotoxicity and organ damage due to the widespread inhibition of essential enzymes and proteins.

Metabolic Pathways

This compound is involved in metabolic pathways that include the formation of sulfonamides. It interacts with enzymes that catalyze the formation and breakdown of these compounds, affecting metabolic flux and metabolite levels . The compound can also influence the activity of enzymes involved in detoxification pathways, leading to changes in the levels of various metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can affect its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact the compound’s activity, as it may preferentially modify proteins within certain subcellular regions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride typically involves the sulfonation of toluene derivatives. One common method includes the reaction of 4-(Methanesulfonylmethyl)benzene with chlorosulfonic acid under controlled conditions. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield. The product is then purified through recrystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation processes. These processes are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.

    Reduction Reactions: Reduction can lead to the formation of sulfinic acid derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines and alcohols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Sulfonamide Derivatives: Formed through substitution reactions with amines.

    Sulfone Derivatives: Resulting from oxidation reactions.

    Sulfinic Acid Derivatives: Produced through reduction reactions.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Similar in structure but contains a trifluoromethyl group instead of a methanesulfonyl group.

    4-Methylbenzylsulfonyl chloride: Contains a methyl group instead of a methanesulfonyl group.

Uniqueness

4-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride is unique due to its dual sulfonyl groups, which enhance its reactivity and versatility in chemical synthesis. This makes it particularly valuable in the preparation of complex organic molecules and in various industrial applications.

Properties

IUPAC Name

4-(methylsulfonylmethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO4S2/c1-14(10,11)6-7-2-4-8(5-3-7)15(9,12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRHNLVZSNVYEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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